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molecular formula C12H17BrO3S B1402313 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene CAS No. 1372195-69-1

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

Cat. No. B1402313
M. Wt: 321.23 g/mol
InChI Key: BCNCIMZVAMSCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952185B2

Procedure details

2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene (1.0 g), 3-hydroxymethylphenylboronic acid (0.497 g, 1.05 eq), triphenylphosphine (65.3 mg, 0.08 eq) and tetrabutylammonium bromide (50.2 mg, 0.05 eq) were dissolved in tetrahydrofuran (12 mL). Tripotassium phosphate (1.98 g, 3 eq) dissolved in water (5 mL) was added, and palladium acetate (14.0 mg) was added under a nitrogen atmosphere. The mixture was stirred under heated reflux for 8 hr. To the reaction mixture was added ethyl acetate (12 mL), and the insoluble material was removed. The filtrate was partitioned, and the organic layer was washed with 10% brine. After treatment with activated carbon, ethanol was added, and the mixture was concentrated is under reduced pressure. To the obtained oil was added ethyl acetate (3 mL), and the oil was dissolved. n-Heptane (10 mL) was added to allow crystallization. The obtained crystals were collected by filtration, and dried to give the title compound (0.893 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
50.2 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
65.3 mg
Type
catalyst
Reaction Step One
Name
Tripotassium phosphate
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
14 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:4][C:3]=1[CH3:17].[OH:18][CH2:19][C:20]1[CH:21]=[C:22](B(O)O)[CH:23]=[CH:24][CH:25]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(OCC)(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:17][C:3]1[CH:4]=[C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:6]=[C:7]([CH3:8])[C:2]=1[C:24]1[CH:23]=[CH:22][CH:21]=[C:20]([CH2:19][OH:18])[CH:25]=1 |f:2.3.4.5,7.8,11.12.13|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)OCCCS(=O)(=O)C)C
Name
Quantity
0.497 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)B(O)O
Name
Quantity
50.2 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
65.3 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Tripotassium phosphate
Quantity
1.98 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
14 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under heated
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 8 hr
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned
WASH
Type
WASH
Details
the organic layer was washed with 10% brine
ADDITION
Type
ADDITION
Details
After treatment with activated carbon, ethanol was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
To the obtained oil was added ethyl acetate (3 mL)
DISSOLUTION
Type
DISSOLUTION
Details
the oil was dissolved
ADDITION
Type
ADDITION
Details
n-Heptane (10 mL) was added
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The obtained crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.893 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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